6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
The compound 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid features a central isoxazolo[5,4-b]pyridine scaffold substituted at the 6-position with a styryl (ethenyl-linked 4-chlorophenyl) group and at the 3-position with a methyl group.
Properties
CAS No. |
1242336-45-3 |
|---|---|
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)ethenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-14-13(16(20)21)8-12(18-15(14)22-19-9)7-4-10-2-5-11(17)6-3-10/h2-8H,1H3,(H,20,21) |
InChI Key |
KQBMXLKVDNGKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC(=CC(=C12)C(=O)O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its efficacy in treating various diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electronic Effects: The 4-chlorophenyl group in the target compound (electron-withdrawing) may increase the acidity of the carboxylic acid compared to the 4-methoxyphenyl analog (electron-donating).
Heterocyclic substituents (furan, thiophene) introduce polarizable atoms, which may improve aqueous solubility but reduce metabolic stability.
Steric Considerations :
Commercial and Research Relevance
- Discontinuation of Target Compound : The discontinuation of 6-(4-chlorophenyl)-3-methylisoxazolo[...] (CAS 753468-45-0) contrasts with the availability of analogs like 6-(4-fluorophenyl) (CAS 923909-95-9) and 6-(4-methoxyphenyl) (CAS 938001-71-9), suggesting greater research interest in fluorine- and methoxy-substituted derivatives.
- Heterocyclic Variants : The thiophene and furan analogs (CAS 923881-51-0 and 900136-96-1) highlight exploration of heteroaromatic substituents for tuning electronic and solubility profiles.
Biological Activity
6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, with the CAS number 1242336-45-3, is a compound of interest due to its potential biological activities. This compound features a unique isoxazole structure that has been associated with various pharmacological effects, including immunomodulatory and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C16H11ClN2O
- Molecular Weight : 314.73 g/mol
Immunomodulatory Effects
Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory activity. A study focusing on related isoxazole derivatives demonstrated their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). Notably, compounds with similar structures showed varying degrees of immunosuppressive effects, with some exhibiting stronger actions than cyclosporine A, a well-known immunosuppressant .
Anti-inflammatory Properties
The compound has been reported to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cultures. This suggests that it may play a role in modulating inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with immune and inflammatory responses. The activation of caspases and NF-κB1 in Jurkat cells indicates that it may promote apoptotic processes while also enhancing cellular immune responses .
Case Study 1: Immunosuppressive Activity
In a comparative study involving various isoxazole derivatives, this compound was evaluated for its immunosuppressive properties. It was found that derivatives similar in structure showed differential effects on PBMC proliferation. The study highlighted the potential for developing new immunosuppressive agents based on isoxazole frameworks .
Case Study 2: Anti-proliferative Activity
Another investigation assessed the anti-proliferative activity of various isoxazole derivatives against cancer cell lines. The results indicated that certain modifications to the isoxazole structure could enhance anti-cancer properties while maintaining low toxicity levels against normal cells. This suggests a therapeutic potential for targeting specific malignancies .
Comparative Analysis
To better understand the biological activity of this compound relative to other known agents, a comparative analysis is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
